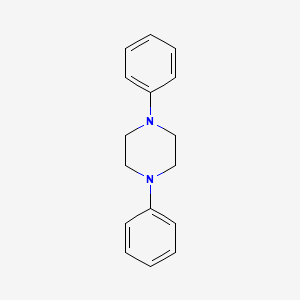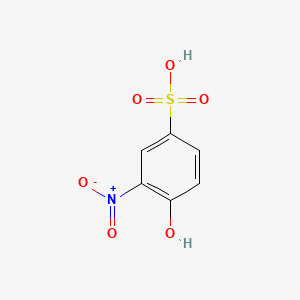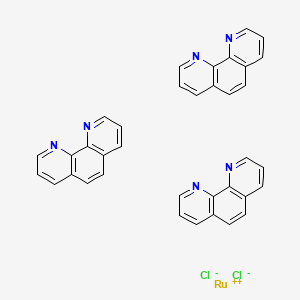
1,10-Phenanthroline; ruthenium(2+); dichloride
説明
- 1,10-Phenanthroline is a heterocyclic organic compound with the formula C₁₂H₈N₂ . It consists of a planar aromatic ring containing two nitrogen atoms.
- Ruthenium(II) dichloride refers to a ruthenium complex with two chloride ligands. In this case, it is combined with 1,10-phenanthroline.
Synthesis Analysis
- The synthesis of this complex involves coordinating ruthenium with 1,10-phenanthroline ligands in the presence of chloride ions.
Molecular Structure Analysis
- The complex has a tris(1,10-phenanthroline)ruthenium(II) core with two chloride ligands.
- The 1,10-phenanthroline ligands provide π-bonding to the ruthenium center.
Chemical Reactions Analysis
- The complex can undergo redox reactions, making it useful as a redox indicator .
- It can also participate in photocatalytic reactions due to its luminescent properties.
Physical And Chemical Properties Analysis
- The complex is sensitive to oxygen and can be used for oxygen detection .
- It has a strong absorption peak around 455 nm and luminescence around 613 nm .
科学的研究の応用
Summary of the Application
The compound is used as a fluorescent sensor sensitive to the amount of oxygen in the sample, applied using the fluorescent optical respirometry (FOR) technique . The fluorescence intensity depends on the metabolic rate of the viable microorganisms .
Methods of Application
The effect of DMSO and plant extracts on bacteria was determined by FOR . The FOR method enables the detection of multiplying bacteria in sterile and non-sterile pharmaceutical preparations in real time .
Results or Outcomes
The method significantly shortens the time required to obtain results and allows the introduction of repair processes in production . It also allows for quick, unambiguous detection and the counting of the viable cells of aerobic microorganisms in non-sterile pharmaceuticals .
2. Enhanced Charge Transportation in Solvent-Free Ionic Liquid Electrolyte
Summary of the Application
The compound is used as an effective additive in ionic liquid (IL) electrolyte to enhance current conduction in electrochemical cells .
Methods of Application
A series of 1,10-phenanthroline-based ruthenium complexes (PRCs) were synthesized and characterized . These PRCs complexes were used as effective additives in ionic liquid (IL) electrolyte .
Results or Outcomes
Mono-propenyl-functionalized PRC additive in IL electrolyte exhibited relatively higher current density, lower charge transfer resistance and decreased impedance compared to the tri-propenyl-functionalized PRC . The efficiency of dye-sensitized solar cell showed an increase of 65% when mono-propenyl-functionalized PRC complex was used as an additive .
3. Luminescent Detection and Quantitation of Oxygen
Summary of the Application
The compound is used as a probe for luminescent detection and quantitation of oxygen .
Methods of Application
It is used for fiber optic sensors . It is also used in studies on oxygen in skin and skin tumors as well as measurement of oxygen flux through the skin .
Results or Outcomes
The compound allows for the detection and quantitation of oxygen in various environments, including skin and skin tumors .
4. DNA Detection In Vitro and In Vivo
Summary of the Application
The compound is used for DNA detection both in vitro and in vivo . The fluorescence of the compound can be effectively quenched with the addition of graphene oxide in aqueous solution, due to the formation of a GO–Ru hybrid .
Methods of Application
A fluorescence enhancement of approximately 50 times can be observed after the addition of a certain amount of DNA into the solution . The fluorescence increase is linearly proportional to the amount of DNA added in the concentration range of 0–70 μM .
Results or Outcomes
The DNA detection limit is down to 3.3 × 10 −8 M . The GO–Ru hybrid can enter into the nuclei and stain the DNA of living human breast cancer cells MCF-7, while Ru (phen) 3 Cl 2 alone cannot cross the cellular membrane in the control experiment .
5. Photosensitizers for Photochemical Conservation of Solar Energy
Summary of the Application
The compound is used as a photosensitizer for photochemical conservation of solar energy .
Methods of Application
The compound is used in molecular electron devices .
Results or Outcomes
The compound is also used as photoactive DNA cleavage agents for therapeutic purposes .
6. Rapid, Real-Time Measurement of Growth and Calculation of Living Aerobic Microorganism Cells
Summary of the Application
The compound is used for the rapid, real-time measurement of growth and the calculation of living aerobic microorganism cells in sterile and non-sterile pharmaceutical products .
Methods of Application
The method using the compound for the rapid, real-time measurement of growth and the calculation of living aerobic microorganism cells in sterile and non-sterile pharmaceutical products is presented for the first time in this publication .
Results or Outcomes
The method allows for quick, unambiguous detection and the counting of the viable cells of aerobic microorganisms in non-sterile pharmaceuticals .
4. Photosensitizers for Photochemical Conservation of Solar Energy
Summary of the Application
The compound is used as a photosensitizer for photochemical conservation of solar energy .
Methods of Application
The compound is used in molecular electron devices .
Results or Outcomes
The compound is also used as photoactive DNA cleavage agents for therapeutic purposes .
5. Luminescent Detection and Quantitation of Oxygen
Summary of the Application
The compound is used as a probe for luminescent detection and quantitation of oxygen .
Methods of Application
It is used for fiber optic sensors . It is also used in studies on oxygen in skin and skin tumors as well as measurement of oxygen flux through the skin .
Results or Outcomes
The compound allows for the detection and quantitation of oxygen in various environments, including skin and skin tumors .
6. Detection of Microorganisms in Pharmaceutical Products
Summary of the Application
The compound is used as a fluorescent sensor sensitive to the amount of oxygen in the sample, applied using the fluorescent optical respirometry (FOR) technique . The fluorescence intensity depends on the metabolic rate of the viable microorganisms .
Methods of Application
The effect of DMSO and plant extracts on bacteria was determined by FOR . The FOR method enables the detection of multiplying bacteria in sterile and non-sterile pharmaceutical preparations in real time .
Results or Outcomes
The method significantly shortens the time required to obtain results and allows the introduction of repair processes in production . It also allows for quick, unambiguous detection and the counting of the viable cells of aerobic microorganisms in non-sterile pharmaceuticals .
Safety And Hazards
- The compound is considered hazardous due to its acute oral toxicity and potential effects on the kidneys .
将来の方向性
- Further research could explore its applications in optical oxygen sensors , oxygen imaging , and photocatalysis .
特性
IUPAC Name |
1,10-phenanthroline;ruthenium(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.2ClH.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXWBVKIJZGXQL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Cl2N6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22873-66-1 (Parent) | |
| Record name | Tris(1,10-phenanthroline)ruthenium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023570436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20946355 | |
| Record name | Ruthenium(2+) chloride--1,10-phenanthroline (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
712.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline; ruthenium(2+); dichloride | |
CAS RN |
23570-43-6 | |
| Record name | Tris(1,10-phenanthroline)ruthenium dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023570436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium(2+) chloride--1,10-phenanthroline (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tris(1,10-phenanthroline); dichlororuthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



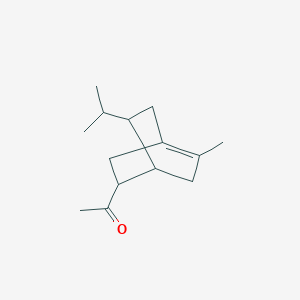
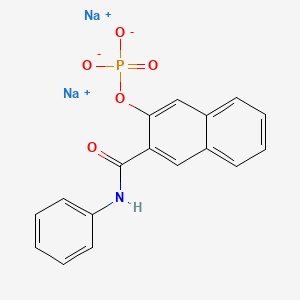
![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)
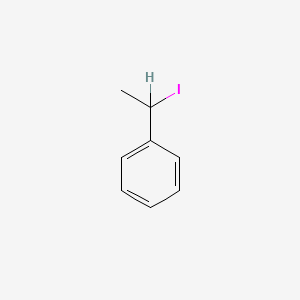
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)
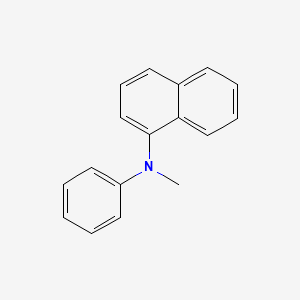
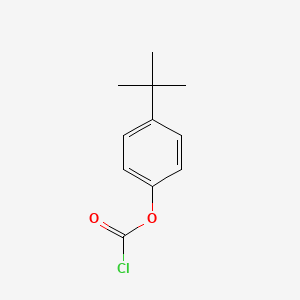
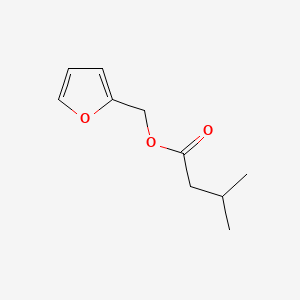
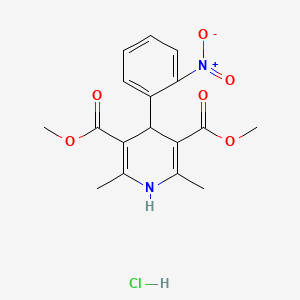
![2-(3-Hydroxypropyl)-6-[(3-hydroxypropyl)amino]-1h-benz[de]isoquinoline-1,3(2h)-dione](/img/structure/B1604786.png)
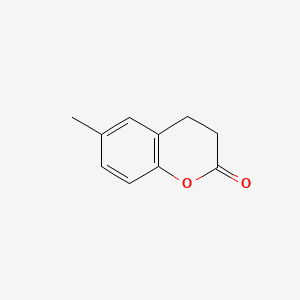
![[1,2,4]Triazolo[4,3-a]quinoline](/img/structure/B1604789.png)
